Ethyl 4-benzylmorpholine-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 249.31 g/mol. This compound exists as a racemic mixture and serves as an analog for reboxetine, a drug that has received approval from the Food and Drug Administration. Ethyl 4-benzylmorpholine-2-carboxylate has demonstrated enhanced potency compared to reboxetine in inhibiting the reuptake of norepinephrine and dopamine, making it of significant interest in both pharmacological and biochemical research.
Ethyl 4-benzylmorpholine-2-carboxylate is classified within the category of morpholine derivatives, which are cyclic amines known for their diverse biological activities. It is primarily sourced from chemical suppliers and is used extensively in academic and industrial research settings. The compound is recognized under several identifiers, including its CAS number 135072-32-1, and it is cataloged in databases such as PubChem and CAS Common Chemistry .
The synthesis of ethyl 4-benzylmorpholine-2-carboxylate typically involves two main steps: benzylation of morpholine followed by esterification.
In one synthetic route, a mixture of 4-benzyl-morpholine-2-carbonitrile and ethanol is treated with concentrated sulfuric acid, followed by heating under reflux for an extended period (up to 66 hours). The reaction mixture is then neutralized, extracted with diethyl ether, and purified to yield the desired product with high efficiency (up to 87% yield) .
Ethyl 4-benzylmorpholine-2-carboxylate can undergo various chemical reactions:
Common solvents used in these reactions include dichloromethane, and catalytic systems such as palladium on carbon may facilitate certain transformations.
The mechanism of action for ethyl 4-benzylmorpholine-2-carboxylate primarily involves its interaction with neurotransmitter transporters. It acts as an inhibitor of norepinephrine and dopamine reuptake, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism is thought to contribute to potential therapeutic effects similar to those observed with reboxetine, particularly in conditions such as depression and attention deficit hyperactivity disorder.
Relevant analyses indicate that this compound has high gastrointestinal absorption potential, making it suitable for pharmaceutical applications .
Ethyl 4-benzylmorpholine-2-carboxylate finds applications across various scientific fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3